Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative. This compound is characterized by the presence of two trifluoromethyl groups attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity. The ethyl ester functional group further adds to its versatility in various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific context.
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which are structurally similar to this compound, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that pyrimidine derivatives can potentially affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of biological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Action Environment
It’s known that the biological activities of similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl groups are introduced at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
- 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to similar compounds with only one trifluoromethyl group. This dual substitution also imparts distinct electronic properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O2/c1-2-19-6(18)4-3-16-7(9(13,14)15)17-5(4)8(10,11)12/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFVAGSJHJMMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440861 | |
Record name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188781-15-9 | |
Record name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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